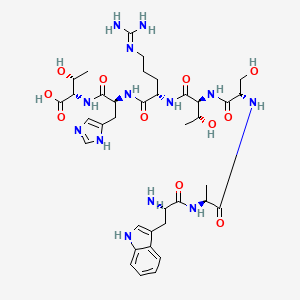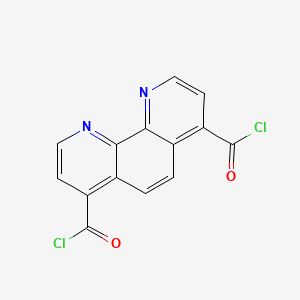
1,10-Phenanthroline-4,7-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-4,7-dicarbonyl dichloride is a chemical compound with the molecular formula C14H6Cl2N2O2. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its ability to form strong complexes with metal ions
Métodos De Preparación
The synthesis of 1,10-Phenanthroline-4,7-dicarbonyl dichloride typically involves the reaction of 1,10-phenanthroline with suitable reagents to introduce the dicarbonyl and dichloride functional groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1,10-Phenanthroline-4,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-4,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline-4,7-dicarbonyl dichloride involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteins and enzymes that require metal ions for their catalytic function . This chelation process disrupts the normal function of these proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
1,10-Phenanthroline-4,7-dicarbonyl dichloride can be compared with other similar compounds, such as:
4,7-Diphenyl-1,10-phenanthroline: Known for its use in organic electronics as an electron transport layer.
4,7-Dimethoxy-1,10-phenanthroline: Used as a ligand in organic synthesis and catalysis.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: Employed as a probe for luminescent detection and quantitation of oxygen.
Propiedades
Número CAS |
130897-90-4 |
|---|---|
Fórmula molecular |
C14H6Cl2N2O2 |
Peso molecular |
305.1 g/mol |
Nombre IUPAC |
1,10-phenanthroline-4,7-dicarbonyl chloride |
InChI |
InChI=1S/C14H6Cl2N2O2/c15-13(19)9-3-5-17-11-7(9)1-2-8-10(14(16)20)4-6-18-12(8)11/h1-6H |
Clave InChI |
ZILYHECJFLFLMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
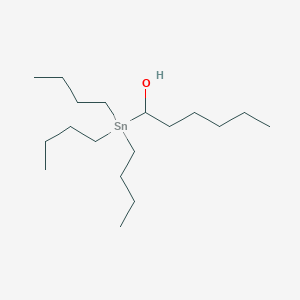
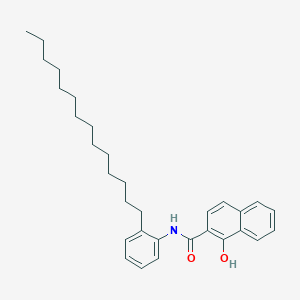
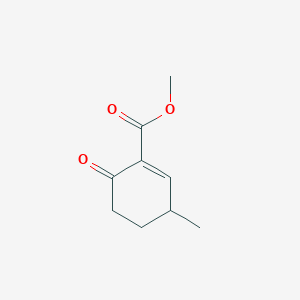
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
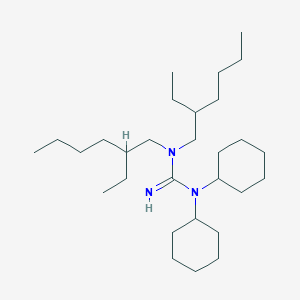

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
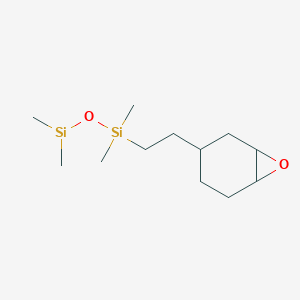
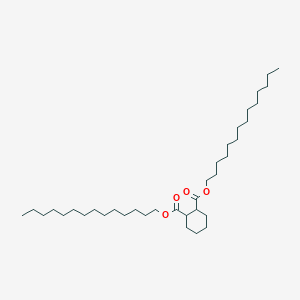
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
